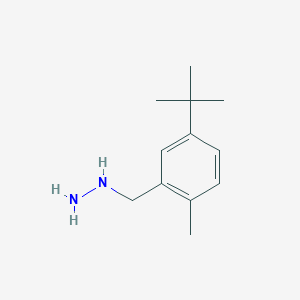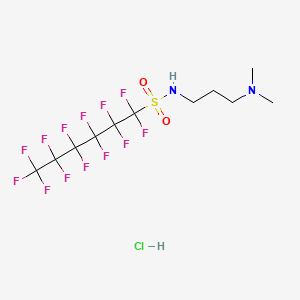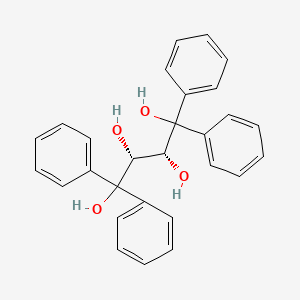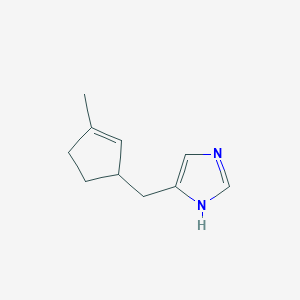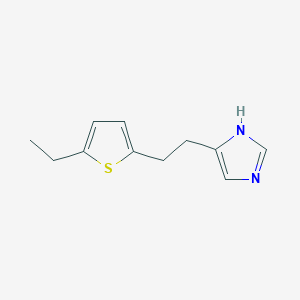![molecular formula C15H9Cl2F3 B12828103 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is an organic compound characterized by its aromatic structure and the presence of chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dichlorobenzene and 4-(trifluoromethyl)benzaldehyde.
Formation of the Ethenyl Intermediate: The first step involves the formation of the ethenyl intermediate through a Wittig reaction. This reaction uses a phosphonium ylide derived from 4-(trifluoromethyl)benzaldehyde and a suitable base, such as sodium hydride, to form the ethenyl group.
Coupling Reaction: The ethenyl intermediate is then coupled with 1,3-dichlorobenzene using a palladium-catalyzed Heck reaction. This reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under inert conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), solvents (e.g., ethanol).
Major Products
Substitution: Substituted derivatives with nucleophiles replacing chlorine atoms.
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
科学的研究の応用
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of electron-withdrawing groups (chlorine and trifluoromethyl) influences its reactivity, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene: The (E)-isomer of the compound, differing in the spatial arrangement of the ethenyl group.
1,3-Dichloro-5-[(Z)-2-[4-(methyl)phenyl]ethenyl]benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and stability.
特性
分子式 |
C15H9Cl2F3 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC名 |
1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1- |
InChIキー |
ISPYNXGXZRLLHM-UPHRSURJSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


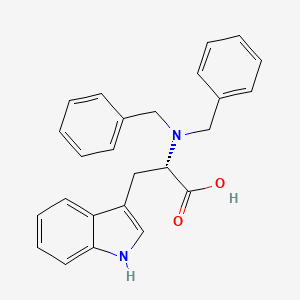



![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
